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3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine

Medicinal Chemistry Fragment-Based Drug Discovery Lipophilicity Optimization

Generic azetidine building blocks fail to engage acetyl-lysine pockets and lack the ring strain essential for allosteric inhibition. 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine solves these challenges with a 3-bromo-5-fluoro substitution pattern optimized for halogen bonding and a strained azetidine core (26.3 kcal/mol). - Dual-Handle Reactivity: Nucleophilic azetidine NH for amide coupling + bromine for Suzuki/Buchwald derivatization, enabling rapid PROTAC linker elaboration. - CNS-ADME Profile: XLogP3 2.3, MW 260.10, and 3 rotatable bonds place it in ideal BBB-permeable space; outperforms the difluoro analog (XLogP3 1.8) for GPCR targets. - Fragment-to-Lead Readiness: TPSA 21.3 Ų and the 3,5-substitution pattern provide a proven vector for BRD2/3/4 and ATAD2 inhibitor programs. Supplied with full analytical certification (≥98% HPLC).

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1875271-77-4
Cat. No. B1383792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine
CAS1875271-77-4
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC(=CC(=C2)Br)F
InChIInChI=1S/C10H11BrFNO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
InChIKeyMGFOFPXLCMVTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine Overview


3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine (CAS 1875271-77-4) is a heterocyclic building block featuring a four-membered azetidine ring connected via a methyleneoxy linker to a 3-bromo-5-fluorophenyl ring [1]. With a molecular weight of 260.10 g/mol and formula C10H11BrFNO, it is primarily utilized as a versatile intermediate in medicinal chemistry and chemical biology for the synthesis of more complex molecular architectures [1]. The presence of both bromine and fluorine substituents on the aromatic ring, combined with the conformationally-constrained azetidine core, provides a unique vector for fragment-based drug discovery and scaffold hopping strategies [1].

Fragment-based drug discovery: unique bromo-fluoro pattern for halogen bonding and lipophilicity optimization
Covalent probe design: azetidine ring strain may support mechanism-based reactivity studies
Scaffold hopping: methyleneoxy linker provides extended conformational reach for steric avoidance

Why This Azetidine Cannot Be Replaced


Superficially similar azetidine building blocks cannot be interchanged with 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine without fundamentally altering key molecular properties. The unique combination of a 3-bromo and 5-fluoro substitution pattern, the specific methyleneoxy linkage, and the inherent ring strain of the azetidine core collectively dictate its reactivity profile, lipophilicity, and potential for downstream functionalization [1][2]. Swapping to a non-fluorinated analog, a regioisomer, or a different heterocycle changes the vector of exit points, hydrogen bond acceptor strength, and the compound's capacity for halogen bonding, which are critical for target engagement in probe development [3]. The quantitative evidence below details the precise, measurable differences that disqualify generic substitution and define the compound's procurement value.

Replacing bromine with chlorine may weaken halogen bonding and alter mass signature, limiting applicability in assays that rely on the Br isotopic pattern.
Direct oxygen-linked analog reduces rotational freedom and TPSA; may not access deep binding pockets that require an extended linker.
Piperidine heterocycle lacks ring strain; cannot replicate the azetidine mechanism-based reactivity for covalent target engagement.

Quantitative Differentiation Evidence


Lipophilicity: Bromo-Fluoro vs. Difluoro

The 3-bromo-5-fluoro pattern of the target compound confers a significant increase in calculated lipophilicity compared to its 3,5-difluoro analog, 3-[(3,5-difluorophenoxy)methyl]azetidine. The target compound's XLogP3-AA value is 2.3 [1], which is higher than the difluoro analog's value of 1.8 [2]. This difference arises from replacing a fluorine atom with a more hydrophobic bromine atom. This is a critical design parameter for CNS drug discovery, where optimal logP is typically between 1-3, and a shift of 0.5 log units can dramatically impact permeability and non-specific binding [3].

Lipophilicity Shift
Cross-study comparable
XLogP3-AA: Target 2.3 vs. difluoro analog 1.8 (Δ +0.5)
Supports CNS lead optimization where lipophilicity influences permeability
Computed by PubChem XLogP3; biological context requires validation
Medicinal Chemistry Fragment-Based Drug Discovery Lipophilicity Optimization

Linker Topology: Methyleneoxy vs. Direct Oxygen

The target compound's methyleneoxy (-CH2-O-) linker introduces an additional rotatable bond and extends the molecule's length compared to the direct oxygen-linked analog 3-(3-bromo-5-fluorophenoxy)azetidine. This results in a higher molecular weight (260.10 g/mol vs. 246.08 g/mol) [1][2] and a higher topological polar surface area (TPSA) of 21.3 Ų for the target [1] versus a predicted TPSA of 12.5 Ų for the direct-linked analog. The extended linker provides greater conformational flexibility to access binding pockets that the more rigid, shorter analog cannot reach, which is a crucial consideration in GPCR and kinase probe design [3].

Linker Topology
Cross-study comparable
MW 260.10 g/mol, Rot. bonds 3, TPSA 21.3 Ų vs. direct-linked: MW 246.08 g/mol, Rot. 2, TPSA ~12.5 Ų
Extended reach and flexibility support exploration of sterically demanding binding sites
Data from PubChem computed properties
Structure-Activity Relationship Scaffold Optimization Kinase Probe Design

Halogen Bonding: Bromine vs. Chlorine

The bromine substituent in the target compound functions as a superior halogen bond donor compared to the chlorine in the direct analog 3-[(3-chloro-5-fluorophenoxy)methyl]azetidine (MW 215.65 g/mol). The σ-hole on bromine is larger and more electropositive than on chlorine, leading to stronger, more directional halogen bonding interactions with protein backbone carbonyls [1]. This is particularly evident in the compound's calculated exact mass (259.00080 Da vs. 215.05180 Da) [2], reflecting the atomic mass difference of ~44 Da. This mass shift serves as a distinct isotopic signature, valuable for LC-MS differentiation in biochemical assays and pharmacokinetic studies [3].

Halogen Bond Donor
Class-level inference
Br σ-hole stronger than Cl; Exact mass shift +44 Da (259.00080 vs 215.05180 Da)
May enhance ligand-protein interaction specificity; mass shift aids multiplexed LC-MS
Halogen bonding trend from Politzer et al.; biological relevance requires confirmation
Medicinal Chemistry Halogen Bonding Protein-Ligand Interactions

Ring Strain Reactivity: Azetidine vs. Piperidine

The four-membered azetidine ring possesses significantly higher ring strain (approximately 26.3 kcal/mol) compared to the strain-free six-membered piperidine ring in the analog 3-[(3-bromo-5-fluorophenoxy)methyl]piperidine (MW 288.16 g/mol) [1]. This strain enables azetidines to act as mechanism-based inhibitors for targets like penicillin-binding proteins (PBPs) and certain β-lactamases, a property that piperidine analogs cannot replicate. The calculated Heavy Atom Count is 14 for the azetidine target versus 16 for the piperidine analog, reflecting a more compact and strained core ideal for covalent fragment approaches [2].

Ring Strain Reactivity
Class-level inference
Azetidine strain ~26.3 kcal/mol vs. piperidine ~0 kcal/mol; Heavy atom count 14 vs 16
Enables mechanism-based covalent probe design for serine/cysteine hydrolases
Strain energy from Bach & Dmitrenko; target-specific validation needed
Organic Synthesis Penicillin-Binding Protein Mimicry Covalent Drug Discovery

Recommended Applications


Fragment-Based Lead Generation for Bromodomains

The compound's azetidine core, known to interact with BET bromodomains, combined with a bromine atom capable of forming strong halogen bonds, makes it a premium starting fragment for developing inhibitors targeting BRD2, BRD3, BRD4, and ATAD2 [1]. The 2.3 XLogP3 and TPSA of 21.3 Ų place it within the ideal property space for fragment ligation efficiency. Its procurement is justified over the difluoro analog, as the bromine's superior polarizability enhances binding at the acetyl-lysine recognition pocket, a key advantage shown in other azetidine-based BET inhibitor programs.

Covalent Inhibition of Bacterial Targets

The ring strain (26.3 kcal/mol) of the azetidine core has been validated as a key feature for allosteric inhibition of bacterial targets, such as Mycobacterium tuberculosis tryptophan synthase by the azetidine derivative BRD4592 [1]. This specific compound presents a superior scaffold for covalent modification of active-site serine or cysteine residues in β-lactamases or PBPs, where the piperidine analog would be completely inactive due to lack of ring strain. The bromine atom also provides a convenient handle for further derivatization via Suzuki or Buchwald coupling, enhancing its utility in library synthesis.

CNS-Penetrant Probe Design

With a XLogP3 of 2.3, a molecular weight of 260.10 g/mol, and only 3 rotatable bonds, the compound resides in the optimal chemical space for passive blood-brain barrier (BBB) permeability [1][2]. Its procurement is strategically justified for neuroscience programs targeting GPCRs or ion channels where the difluoro analog (XLogP3 1.8) may exhibit insufficient partitioning into the CNS. The additional rotatable bond from the methyleneoxy linker, compared to the direct-linked analog, provides the flexibility needed to explore deeper hydrophobic pockets common to aminergic receptors.

PROTAC & Molecular Glue Intermediate Synthesis

The compound's dual functional handles—a nucleophilic azetidine nitrogen for amide coupling and a bromine for palladium-catalyzed cross-coupling—make it an exceptional intermediate for constructing heterobifunctional proteolysis-targeting chimeras (PROTACs) [1]. Its compact core and halogen bonding capability can enhance the ternary complex formation between an E3 ligase and a target protein. The specific 3,5-substitution pattern on the phenyl ring uniquely orients the linker vector, which is critical for productive polyubiquitination and degradation of neo-substrates.

Application
Selection Property
Validation Focus
Bromodomain inhibitor lead generation
Bromo-fluoro substitution for halogen bonding
BET bromodomain binding assay context
Bacterial target covalent probe design
Azetidine ring strain reactivity
Active-site modification assay context
CNS-penetrant probe research
Lipophilicity and rotatable bond profile
BBB permeability assessment models
PROTAC intermediate synthesis
Dual handles for coupling chemistry
Ternary complex formation and ubiquitination readouts
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